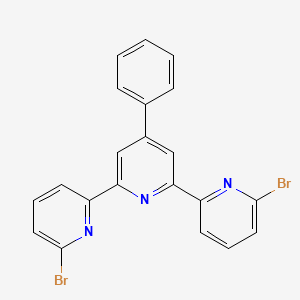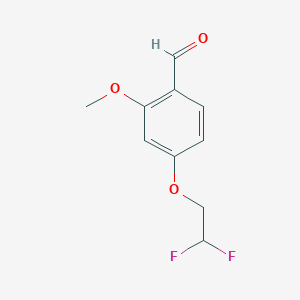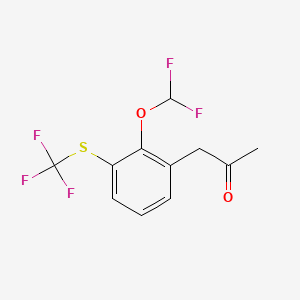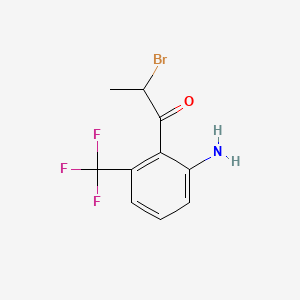
2,6-bis(6-bromopyridin-2-yl)-4-phenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-bis(6-bromopyridin-2-yl)-4-phenylpyridine is a complex organic compound that belongs to the family of pyridine derivatives This compound is characterized by its unique structure, which includes two bromopyridine groups and a phenylpyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(6-bromopyridin-2-yl)-4-phenylpyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,6-bis(6-bromopyridin-2-yl)-4-phenylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce complex organic frameworks.
Scientific Research Applications
2,6-bis(6-bromopyridin-2-yl)-4-phenylpyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,6-bis(6-bromopyridin-2-yl)-4-phenylpyridine involves its interaction with molecular targets through its bromopyridine and phenylpyridine groups. These interactions can influence various biochemical pathways, making the compound useful in studying molecular mechanisms in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-bis(pyrazol-1-yl)pyridine: Another pyridine derivative with similar structural features but different functional groups.
6-Bromo-2-pyridinecarboxaldehyde: A simpler bromopyridine compound with different reactivity.
Uniqueness
2,6-bis(6-bromopyridin-2-yl)-4-phenylpyridine is unique due to its combination of bromopyridine and phenylpyridine groups, which confer specific chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.
Properties
CAS No. |
84488-19-7 |
|---|---|
Molecular Formula |
C21H13Br2N3 |
Molecular Weight |
467.2 g/mol |
IUPAC Name |
2,6-bis(6-bromopyridin-2-yl)-4-phenylpyridine |
InChI |
InChI=1S/C21H13Br2N3/c22-20-10-4-8-16(25-20)18-12-15(14-6-2-1-3-7-14)13-19(24-18)17-9-5-11-21(23)26-17/h1-13H |
InChI Key |
WSNWPGCJPUEVAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=NC(=CC=C3)Br)C4=NC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Aminopropyl)silyl]-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane](/img/structure/B14063691.png)
![7-chloro-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14063698.png)


![N-benzyl-N-naphthalen-2-yl-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14063726.png)









